molecular formula C21H23N3O6 B12372985 N-Cbz-glycyl-glycyl-D-phenylalanine

N-Cbz-glycyl-glycyl-D-phenylalanine

Cat. No.: B12372985
M. Wt: 413.4 g/mol
InChI Key: PARPWSYTROKYNG-QGZVFWFLSA-N
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Description

N-Cbz-glycyl-glycyl-D-phenylalanine is a compound used primarily as a cleavable linker in antibody-drug conjugates (ADCs). It is known for its high purity and is widely cited in scientific literature . The compound has a molecular weight of 413.42 and a chemical formula of C21H23N3O6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-glycyl-glycyl-D-phenylalanine typically involves the protection of amino groups and the coupling of amino acids. The process starts with the protection of glycine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected glycine with another glycine molecule and D-phenylalanine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, often using automated peptide synthesizers. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and is stored under nitrogen at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-glycyl-glycyl-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Glycine, D-phenylalanine, and Cbz-protected glycine.

    Oxidation: Oxidized phenylalanine derivatives.

    Reduction: Reduced phenylalanine derivatives.

    Substitution: Free glycine and D-phenylalanine.

Mechanism of Action

N-Cbz-glycyl-glycyl-D-phenylalanine acts as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. The molecular targets include cancer cell surface antigens, and the pathways involved are those related to endocytosis and lysosomal degradation .

Comparison with Similar Compounds

Similar Compounds

  • N-Cbz-glycyl-glycyl-L-phenylalanine
  • N-Cbz-glycyl-glycyl-D-tyrosine
  • N-Cbz-glycyl-glycyl-L-tyrosine

Uniqueness

N-Cbz-glycyl-glycyl-D-phenylalanine is unique due to its specific cleavage properties and stability under physiological conditions. Its D-phenylalanine moiety provides resistance to enzymatic degradation, making it more stable compared to its L-phenylalanine counterpart .

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

(2R)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)/t17-/m1/s1

InChI Key

PARPWSYTROKYNG-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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